Lipophilicity (LogP) Modulation Relative to Trifluoroethoxy and Methoxy Analogs
The target compound's ACD/LogP of 1.13 is significantly lower than that of the trifluoroethoxy analog (LogP 1.74) but higher than the non-fluorinated 4-methoxybenzylamine (XLogP3 0.8) [1]. This positions the difluoroethoxy-substituted compound as a balanced lipophilic scaffold that may offer improved aqueous solubility and reduced non-specific protein binding relative to its more lipophilic trifluoroethoxy counterpart, while still providing sufficient lipophilicity for membrane permeability.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.13 |
| Comparator Or Baseline | 1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine: LogP = 1.74; 4-Methoxybenzylamine: XLogP3 = 0.8 |
| Quantified Difference | ΔLogP = -0.61 vs. trifluoroethoxy analog; ΔLogP = +0.33 vs. methoxy analog |
| Conditions | Computational predictions using ACD/Labs Percepta (target compound) and XLogP3 (comparators) |
Why This Matters
A LogP near 1 is within the optimal range for oral drug candidates (typically 1-3), making this compound a more favorable starting point for lead optimization than the more lipophilic trifluoroethoxy analog.
- [1] PubChem. 4-Methoxybenzylamine. CID 75452. XLogP3 = 0.8. Accessed 2026. View Source
